3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Description

Properties

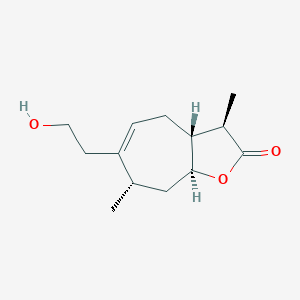

IUPAC Name |

(3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJTUNOIGNZKZ-SPFNVWMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1CCO)C(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC=C1CCO)[C@H](C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, also known by its synonym Diversifolide, is a naturally occurring sesquiterpenoid lactone. This compound is a constituent of Xanthium sibiricum, a plant with a history of use in traditional medicine. As a member of the xanthanolide class of sesquiterpenoids, it possesses a characteristic gamma-lactone fused to a seven-membered ring system. While detailed experimental data on its biological activity remains limited in publicly accessible literature, the broader family of sesquiterpene lactones from Xanthium species is known for a range of pharmacological effects, including anti-inflammatory and cytotoxic activities. This document provides a summary of the available chemical and physical properties of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and outlines a general experimental context based on related compounds.

Chemical Structure and Properties

The chemical identity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is established through its structural formula and systematic nomenclature.

Chemical Structure:

-

IUPAC Name: 6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one[1]

-

Synonyms: Diversifolide, (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide[1]

-

Chemical Class: Sesquiterpenoid, Gamma-lactone[1]

The structure features a hydroxyl group and a lactone ring, which are key functional groups that likely contribute to its chemical reactivity and biological activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₃ | PubChem[1] |

| Molecular Weight | 224.30 g/mol | PubChem[1] |

| Physical Description | Oil | ChemFaces[2] |

| Purity | ≥98% (Commercially available standard) | ChemFaces[2] |

| XLogP3 | 1.7 | PubChem[1] |

| Polar Surface Area | 46.5 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: The XLogP3 value suggests moderate lipophilicity. The polar surface area and hydrogen bond donor/acceptor counts indicate the potential for interactions with biological macromolecules.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not available in the public scientific literature. Characterization of this compound would typically involve the following spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and lactone carbonyl (C=O) stretching vibrations.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

Source and Isolation

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a natural product isolated from the roots of the plant Xanthium sibiricum[2]. This plant is a member of the Asteraceae family and is known to produce a variety of sesquiterpene lactones.

General Experimental Protocol for Isolation of Sesquiterpenoids from Xanthium species

While a specific protocol for the isolation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is not available, a general methodology for the extraction of related compounds from Xanthium species can be outlined. This serves as a template for researchers aiming to isolate this and similar compounds.

Methodology Details:

-

Extraction: The dried and powdered root material is typically extracted with a suitable organic solvent. The choice of solvent is critical and is often determined by the polarity of the target compounds.

-

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This step helps in the preliminary fractionation of the extract.

-

Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. Column chromatography with stationary phases like silica gel or Sephadex is commonly used for initial separation. Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including NMR, MS, and IR spectroscopy.

Biological Activity and Potential Applications

Specific biological activities for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide have not been detailed in the available scientific literature. However, the parent plant, Xanthium sibiricum, and its constituent sesquiterpene lactones are known to possess a range of pharmacological properties.

Extracts and compounds from Xanthium sibiricum have been reported to exhibit:

-

Anti-inflammatory effects

-

Antibacterial activity

-

Antiviral properties

-

Antitumor activity

It is plausible that 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide contributes to the overall bioactivity of the plant extract. Further research is required to elucidate its specific biological functions and mechanisms of action.

Postulated Signaling Pathway Involvement

Given the known activities of other sesquiterpene lactones, it is hypothesized that this compound could interact with key inflammatory signaling pathways. A common target for this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation.

This diagram illustrates a potential mechanism where the compound might inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This remains a hypothesis pending experimental validation.

Conclusion and Future Directions

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a structurally defined natural product with potential for further scientific investigation. The primary challenge for researchers is the lack of detailed published experimental data. Future research should focus on:

-

Re-isolation and Full Characterization: A complete spectroscopic and physicochemical characterization is necessary to establish a comprehensive profile of the compound.

-

Biological Screening: A broad-based biological screening is warranted to identify its specific pharmacological activities.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate its molecular mechanism of action will be crucial.

-

Synthetic Approaches: The development of a total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

This technical guide provides a foundational overview of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide based on the currently available information. It is intended to serve as a starting point for researchers interested in exploring the chemical and biological properties of this and related natural products.

References

Unveiling 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This compound, a member of the xanthanolide class of natural products, has garnered interest within the scientific community. This document details its primary natural origin and presents a generalized protocol for its extraction and purification, based on established methodologies for similar compounds from the same source.

Natural Source

The primary natural source of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is the roots of Xanthium sibiricum, a plant belonging to the Asteraceae family. This annual herb is found in various regions and has been a subject of phytochemical investigations due to its diverse chemical constituents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₂₀O₃ |

| Molecular Weight | 224.3 g/mol |

| Compound Type | Sesquiterpenoid (Xanthanolide) |

| CAS Number | 1093207-99-8 |

| Physical Description | Oil |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Experimental Protocol: Isolation of Xanthanolides from Xanthium sibiricum Roots

1. Plant Material Collection and Preparation:

-

Collect fresh roots of Xanthium sibiricum.

-

Thoroughly wash the roots with water to remove soil and other debris.

-

Air-dry the roots in a well-ventilated area until they are brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The sesquiterpenoids, including xanthanolides, are typically enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles.

-

Pool the fractions containing the target compound or compounds with similar characteristics.

-

Further purify the pooled fractions using repeated column chromatography, Sephadex LH-20 chromatography, or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

5. Structure Elucidation:

-

The structure of the isolated pure compound is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide from the roots of Xanthium sibiricum.

Caption: Generalized workflow for the isolation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.

This guide serves as a foundational resource for researchers interested in the natural product chemistry of Xanthium sibiricum and the isolation of its constituent sesquiterpenoids. The provided protocol, while general, offers a clear and structured approach that can be optimized for the specific isolation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.

A Technical Guide to the Biological Profile of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound.[1][2] It has been isolated from the roots of Xanthium sibiricum[1][2][3], a plant used in traditional Chinese medicine to treat a variety of ailments, including headache, nasal congestion, arthritis, and urticaria.[4] The chemical constituents of Xanthium sibiricum, particularly sesquiterpene lactones, are recognized for their diverse pharmacological activities.[5] While direct biological data for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is not extensively documented in publicly available literature, this guide provides its known physicochemical properties and explores the biological activities of related sesquiterpenoids from its source plant to infer its potential therapeutic relevance.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 224.3 g/mol | --INVALID-LINK-- |

| Type of Compound | Sesquiterpenoids | --INVALID-LINK-- |

| Physical Description | Oil | --INVALID-LINK-- |

| Source | The roots of Xanthium sibiricum | --INVALID-LINK-- |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

Potential Biological Activities Based on Related Compounds

Xanthium sibiricum is a rich source of sesquiterpenoids, which have been reported to possess a variety of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and antiviral properties.[6]

Anti-Inflammatory Activity: Sesquiterpene lactones from Xanthium sibiricum have been shown to alleviate airway inflammation in animal models of asthma.[4] Some of these compounds, such as xanthsibiriolide and 11β-hydroxyl-13-chloro-8-epi-xanthatin, exert their anti-inflammatory effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4][7]

Cytotoxic Activity: Several xanthanolide-type sesquiterpene lactones isolated from the aerial parts of Xanthium sibiricum have demonstrated cytotoxic activities against human cancer cell lines.[8] For instance, 1β-hydroxyl-5α-chloro-8-epi-xanthatin showed significant in vitro cytotoxicity against the SNU387 liver cancer cell line with an IC₅₀ value of 5.1 µM.[8] Another compound, xanthatin, has been shown to have anti-tumor activity against A549 lung cancer cells.[7]

Antibacterial Activity: Xanthatin, a sesquiterpene lactone from Xanthium sibiricum, has exhibited potent activity against various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella typhi.[5]

Given that 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide shares a common origin and structural class with these bioactive compounds, it is plausible that it may exhibit similar biological activities. Further investigation is warranted to elucidate its specific pharmacological profile.

Experimental Protocols

The following are generalized experimental protocols for the isolation and evaluation of cytotoxic activity of sesquiterpenoids from Xanthium sibiricum, based on methodologies described in the literature.

1. General Protocol for Isolation and Purification of Sesquiterpenoids

Caption: Generalized workflow for the isolation of sesquiterpenoids.

2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., SNU387 liver cancer, A-549 lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The isolated compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways

As previously mentioned, some sesquiterpenoids from Xanthium sibiricum have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and growth.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

While specific biological activity data for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are currently limited, its structural classification as a sesquiterpenoid and its origin from Xanthium sibiricum suggest its potential for therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research. The information on related compounds from the same plant provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for future studies aimed at elucidating the biological functions of this and other related natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. 3-HYDROXY-4,15-DINOR-1(5)-XANTHEN-12,8-OLIDE CAS#: 1093207-99-8 [m.chemicalbook.com]

- 4. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mattioli1885journals.com [mattioli1885journals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide mechanism of action studies

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. While its origin and basic chemical properties are established, detailed biological studies are not yet publicly available.

This technical guide serves to consolidate the known information about this compound and to highlight the areas where further research is critically needed.

Chemical Identity and Source

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid, a class of naturally occurring organic compounds. It has been isolated from the roots of Xanthium sibiricum, a plant used in traditional medicine.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₃H₂₀O₃ |

| Molecular Weight | 224.3 g/mol |

| CAS Number | 1093207-99-8 |

| Class | Sesquiterpenoid |

| Natural Source | Roots of Xanthium sibiricum |

Current State of Research on Mechanism of Action

As of the latest literature review, there are no published studies that specifically detail the mechanism of action, biological activity, or signaling pathway engagement of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. Information is primarily limited to its identification in its natural source and its availability through chemical suppliers for research purposes.

Biological Context: Sesquiterpenoids from Xanthium sibiricum

While data on the specific compound of interest is lacking, the broader family of sesquiterpenoids isolated from Xanthium sibiricum has been the subject of various biological investigations. These studies provide a potential framework for future research on 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.

Reported activities for other sesquiterpenoids from this plant include:

-

Anti-inflammatory effects: Some related compounds have been shown to possess anti-inflammatory properties.

-

Cytotoxic activity: Certain sesquiterpenoids from Xanthium sibiricum have demonstrated cytotoxicity against various cancer cell lines.

-

Antibacterial and anti-tumor properties: The plant is known to produce compounds with a range of antimicrobial and antineoplastic activities.

It is important to note that these activities are not directly attributable to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide without specific experimental evidence.

Future Research Directions

To elucidate the mechanism of action of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a systematic series of in vitro and in vivo studies is required. The following logical workflow outlines a potential research plan.

Spectroscopic and Structural Elucidation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. It has been reported to be isolated from the roots of Xanthium sibiricum. The structural elucidation of such compounds is fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide will detail the generalized procedures for acquiring and interpreting these data.

Physicochemical Properties

While exhaustive spectroscopic data is not publicly available, the basic physicochemical properties of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide have been reported:

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₃ |

| Molecular Weight | 224.30 g/mol |

| Source | Roots of Xanthium sibiricum |

Experimental Protocols

The following sections describe generalized, yet detailed, experimental protocols for the isolation and spectroscopic analysis of a sesquiterpenoid lactone from a plant matrix. These protocols are based on standard methodologies reported for compounds isolated from Xanthium species.

Isolation of Sesquiterpenoid Lactones from Plant Material

The general workflow for the isolation of a target compound from a plant source is depicted below.

Spectroscopic Analysis

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic methods.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with a spectral width of 0-12 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

-

¹³C NMR: Spectra are acquired with a spectral width of 0-220 ppm, a relaxation delay of 2-5 s, and 1024-2048 scans.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used with appropriate spectral widths and a sufficient number of increments in the indirect dimension to ensure adequate resolution.

-

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectra (HRMS) are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Data is acquired in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. The mass range is typically set to m/z 50-1000.

-

Sample Preparation: A thin film of the compound is prepared on a KBr plate, or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Spectroscopic Data Summary

The following tables are templates illustrating how the spectroscopic data for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide would be presented.

Table 1: ¹H NMR Data (Placeholder)

| Position | δ (ppm) | Multiplicity | J (Hz) |

Table 2: ¹³C NMR Data (Placeholder)

| Position | δ (ppm) | Type |

Table 3: Mass Spectrometry Data (Placeholder)

| Ionization Mode | [M+H]⁺ or [M-H]⁻ | Molecular Formula | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | C₁₃H₂₁O₃ | 225.1485 | 225.1482 |

Table 4: Infrared (IR) Spectroscopy Data (Placeholder)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 |

| C=O (lactone) | ~1760 |

| C=C (alkene) | ~1650 |

Conclusion

While the complete experimental spectroscopic data for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide remains to be fully disclosed in publicly accessible literature, this guide provides a robust framework for its potential isolation and structural characterization. The detailed protocols and data presentation formats herein are intended to assist researchers in the field of natural product chemistry with their own investigations into this and other novel compounds. The application of the described spectroscopic techniques is paramount for the unambiguous structural elucidation and subsequent exploration of the biological potential of such molecules.

Unraveling the Obscure History of a Sesquiterpenoid: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

An In-depth Look into a Natural Compound Shrouded in Limited Data

For researchers and drug development professionals, the journey from the discovery of a natural product to its potential therapeutic application is often a meticulous process of piecing together fragmented information. This guide delves into the current, albeit limited, scientific knowledge surrounding the sesquiterpenoid 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. Despite its documented existence and availability from chemical suppliers, a comprehensive historical account and detailed experimental data remain largely absent from publicly accessible scientific literature.

Discovery and Origins: A Trail Leading to Xanthium sibiricum

Xanthium sibiricum, commonly known as Siberian cocklebur, has a history in traditional medicine, and its phytochemical composition has been the subject of various studies. These investigations have led to the isolation of numerous secondary metabolites, including a variety of sesquiterpenoids. The presence of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide within this plant suggests a potential role in its biological or ecological functions, though specific details are yet to be elucidated.

Physicochemical Properties and Structural Information

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is classified as a sesquiterpenoid, a class of natural products built from three isoprene units. Its chemical structure is characterized by a xanthen-12,8-olide core. The systematic name and key identifiers are crucial for its unambiguous identification in research and procurement.

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₃ |

| Molecular Weight | 224.3 g/mol |

| CAS Number | 1093207-99-8 |

| Synonyms | Diversifolide |

Biological Activity and Potential Applications: An Uncharted Territory

Information regarding the biological activity and potential therapeutic applications of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is currently scarce. While many sesquiterpenoids isolated from Xanthium species have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities, specific studies on this particular compound are not prominently featured in the scientific literature.

The lack of published research on its mechanism of action means that there are no established signaling pathways or cellular targets associated with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This presents both a challenge and an opportunity for the scientific community. The uncharted nature of its pharmacology invites further investigation to uncover its potential as a lead compound for drug discovery.

Experimental Protocols: The Missing Pieces

A significant gap in the available information is the absence of detailed experimental protocols for the isolation, purification, and characterization of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide from its natural source. The original research that would have detailed these methods could not be retrieved through extensive searches.

For researchers wishing to work with this compound, the primary route would be to procure it from commercial suppliers. Any in-house isolation would necessitate the development of a protocol based on general methods for extracting and purifying sesquiterpenoids from plant material, likely involving techniques such as:

-

Extraction: Soxhlet extraction or maceration of the dried and powdered roots of Xanthium sibiricum with organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: Column chromatography of the crude extract using silica gel or other stationary phases.

-

Purification: Preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: Spectroscopic analysis using Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure.

Below is a generalized workflow that could be adapted for the isolation of this compound.

Potential Therapeutic Targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: An Analysis of Related Compounds from Xanthium sibiricum

For Immediate Release

Wuhan, China – December 25, 2025 – Extensive literature reviews reveal a significant gap in the scientific understanding of the specific biological activities and potential therapeutic targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from the roots of Xanthium sibiricum. While this compound is commercially available for research purposes, there is a notable absence of published data detailing its mechanism of action, quantitative biological activity, or specific signaling pathway interactions.

This technical guide addresses this knowledge gap by providing an in-depth analysis of the known therapeutic targets and biological activities of other structurally related sesquiterpenoids and extracts from Xanthium sibiricum. This information offers a foundational framework for hypothesizing the potential therapeutic applications of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and for designing future experimental investigations.

Overview of Xanthium sibiricum and its Bioactive Constituents

Xanthium sibiricum, a plant used in traditional Chinese medicine, is a rich source of various bioactive compounds, particularly sesquiterpene lactones. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, cytotoxic, and anti-allergic properties. While research on 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is lacking, studies on other constituents provide valuable insights into the potential activities of this specific molecule.

Potential Therapeutic Targets Based on Related Compounds

Based on the activities of other sesquiterpenoids isolated from Xanthium sibiricum, several key signaling pathways and molecular targets can be postulated as potentially relevant for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.

Anti-inflammatory Activity

Inflammation is a critical process in numerous diseases. Extracts and isolated compounds from Xanthium sibiricum have been shown to modulate key inflammatory pathways.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Methanol extracts of Xanthium sibiricum roots have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in murine macrophages. This suggests that compounds within the extract, potentially including 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, may target components of this pathway.

-

STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another crucial mediator of inflammation. The same methanol extracts of Xanthium sibiricum roots were also found to inhibit the phosphorylation of STAT3, indicating another potential anti-inflammatory mechanism.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is involved in a multitude of cellular processes, including inflammation and cell growth. Other sesquiterpenes from Xanthium sibiricum have been reported to exert their anti-inflammatory effects by inhibiting the PI3K/Akt/mTOR signaling pathway.

Cytotoxic Activity

Several sesquiterpene lactones from Xanthium sibiricum have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. While no specific data exists for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, the general cytotoxic properties of this class of compounds warrant investigation.

Quantitative Data on Related Compounds

To date, no quantitative biological data, such as IC50 or EC50 values, has been published for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. The following table summarizes data for other compounds from Xanthium species to provide a comparative context.

| Compound/Extract | Assay | Cell Line/Model | Result (IC50/EC50) |

| Methanol Extract of X. sibiricum roots | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 50-400 µg/mL |

It is crucial to reiterate that this data is not specific to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and should be interpreted with caution.

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide might modulate, based on the known activities of other compounds from Xanthium sibiricum. This model provides a visual framework for future research.

Caption: A hypothetical signaling cascade potentially targeted by sesquiterpenoids.

Experimental Protocols: A Roadmap for Future Research

To elucidate the therapeutic potential of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a series of well-defined experimental protocols are necessary.

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW 264.7 murine macrophages can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

LPS Stimulation: Cells can be pre-treated with varying concentrations of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay: The production of NO in the culture supernatant can be measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant can be quantified using ELISA kits.

-

Western Blot Analysis: To investigate the effects on signaling pathways, protein expression levels of key molecules such as p-NF-κB, IκBα, p-STAT3, STAT3, p-Akt, Akt, p-mTOR, and mTOR can be determined by Western blotting.

In Vitro Cytotoxicity Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, HepG2 liver cancer) can be used.

-

MTT Assay: The cytotoxic effect of the compound can be assessed by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

-

Apoptosis Assays: To determine if cytotoxicity is mediated by apoptosis, assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry can be performed.

Conclusion and Future Directions

While the current body of scientific literature does not provide specific therapeutic targets for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, the analysis of related compounds from Xanthium sibiricum strongly suggests that it may possess anti-inflammatory and cytotoxic properties. The NF-κB, STAT3, and PI3K/Akt/mTOR signaling pathways represent promising areas for initial investigation.

Future research should focus on performing the outlined experimental protocols to determine the precise biological activities and mechanism of action of this specific sesquiterpenoid. Such studies are essential to unlock its potential as a novel therapeutic agent. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to pursue these investigations.

An In-depth Technical Guide to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide (Diversifolide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific literature and patent landscape for the natural product 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, also known as Diversifolide. This sesquiterpenoid, belonging to the xanthanolide class, has been isolated from Xanthium sibiricum and Tithonia diversifolia. This document details its chemical properties, total synthesis, and the reported biological activities of structurally related compounds. Notably, a significant gap exists in the literature regarding the specific biological activity and quantitative data for Diversifolide itself. This guide aims to consolidate the available information to support future research and development efforts.

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, more commonly referred to in the scientific literature as Diversifolide, is a sesquiterpenoid lactone.[1] Natural products, particularly sesquiterpenoids, are a rich source of structurally diverse compounds with a wide range of biological activities, making them attractive starting points for drug discovery programs. Diversifolide has been isolated from the roots of Xanthium sibiricum and Tithonia diversifolia.[2] The genus Xanthium is known for producing xanthanolides, a class of sesquiterpenoids with reported anti-inflammatory and cytotoxic activities. This guide provides a detailed review of the available chemical and biological data for Diversifolide and related compounds.

Chemical Properties

A summary of the chemical and physical properties of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide (Diversifolide) is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₀O₃ | [3] |

| Molecular Weight | 224.30 g/mol | [3] |

| CAS Number | 1093207-99-8 | [4] |

| Appearance | Oil | [4] |

| Class | Sesquiterpenoids | |

| Synonyms | Diversifolide | [3] |

Literature Review

Synthesis and Structural Revision

The total synthesis of Diversifolide was first reported by Shindo and colleagues in 2008.[5] This work was pivotal as it also led to the revision of the originally proposed structure of the natural product. The synthesis confirmed the structure of Diversifolide as a 5,7-cis-fused bicyclic lactone.

Biological Activity

While extracts from Xanthium sibiricum and Tithonia diversifolia have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects, there is a notable lack of specific quantitative biological data for purified 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide (Diversifolide) in the current scientific literature.

Research on other sesquiterpene lactones isolated from Xanthium sibiricum has demonstrated cytotoxic activities against various cancer cell lines. For instance, a study on sesquiterpene lactones from this plant showed significant in vitro cytotoxicity against SNU387 liver and A-549 lung human cancer cell lines. However, Diversifolide itself was not evaluated in this study.

Similarly, various compounds isolated from Tithonia diversifolia have been investigated for their biological activities. While Diversifolide is a known constituent of this plant, studies have focused on the activity of crude extracts or other isolated compounds.

A stereoisomer of Diversifolide, named Sundiversifolide, has been isolated from germinating sunflower seeds and was found to inhibit the shoot and root growth of certain plants, suggesting allelopathic activity.[6]

Patents

A thorough search of patent databases did not reveal any patents specifically claiming the compound 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide or its use in any application.

Data Presentation

As there is no specific quantitative biological data available for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a table summarizing the activities of other relevant xanthanolides from Xanthium species is provided below for context.

Table 2: Cytotoxic Activity of Selected Xanthanolides from Xanthium sibiricum

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1β-Hydroxyl-5α-chloro-8-epi-xanthatin | SNU387 (Liver Cancer) | 5.1 |

Note: This table is intended to provide context on the potential biological activities of xanthanolides and does not include data for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.

Experimental Protocols

Total Synthesis of (±)-Diversifolide (Structure Revision)

The following is a summarized experimental protocol based on the total synthesis reported by Shindo et al. (2008).[5] This synthesis was crucial in revising the initially proposed structure of Diversifolide.

Key Steps:

-

Preparation of the Bicyclic Lactone Intermediate: The synthesis commences with the construction of a key bicyclic lactone intermediate. This is achieved through a multi-step sequence involving reactions such as aldol condensation and lactonization.

-

Introduction of the Hydroxyethyl Side Chain: A key fragment, the hydroxyethyl side chain, is introduced onto the bicyclic core. This is typically achieved through nucleophilic addition to a carbonyl group.

-

Formation of the Seven-Membered Ring: The characteristic seven-membered ring of the xanthanolide skeleton is formed.

-

Final Functional Group Manipulations: The synthesis is completed through a series of functional group interconversions and deprotection steps to yield the final product, Diversifolide.

The detailed experimental procedures, including reagents, reaction conditions, and purification methods, can be found in the original publication by Shindo et al. in Tetrahedron Letters, 2008, 49, 4279–4281.[5]

Visualizations

Caption: Synthetic workflow for Diversifolide.

Caption: Structural relationships of Diversifolide.

Conclusion

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide (Diversifolide) is a structurally defined natural product whose total synthesis has been successfully achieved, leading to a crucial revision of its stereochemistry. Despite its isolation from medicinal plants with known biological activities, a significant knowledge gap exists regarding its own pharmacological profile. There is a clear need for further research to isolate or synthesize sufficient quantities of Diversifolide for comprehensive biological evaluation. Future studies should focus on screening for its potential cytotoxic, anti-inflammatory, and other activities to unlock its therapeutic potential. The development of a more efficient synthetic route would also be beneficial for generating analogs for structure-activity relationship studies.

References

- 1. (−)-Xanthatin Selectively Induces GADD45γ and Stimulates Caspase-Independent Cell Death in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PUBLICATION - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. 横江 弘雅|教員紹介|大学概要|横浜薬科大学 薬学部 [hamayaku.ac.jp]

- 5. Faculty Profiles - SHINDO MITSURU [hyoka.ofc.kyushu-u.ac.jp]

- 6. researchgate.net [researchgate.net]

Biosynthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone isolated from Xanthium sibiricum. The biosynthesis originates from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions, including cyclization, oxidative rearrangement, and lactonization, characteristic of xanthanolide formation. A key step involves a cytochrome P450-mediated rearrangement to form the distinctive xanthane skeleton. While the complete enzymatic sequence leading to the final "dinor" structure is yet to be fully elucidated, this guide presents a putative pathway based on established principles of sesquiterpenoid biosynthesis in the Asteraceae family. Detailed experimental methodologies commonly employed in the elucidation of such pathways are also provided, alongside a proposed logical workflow.

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a naturally occurring sesquiterpenoid belonging to the xanthanolide class. These compounds are predominantly found in plants of the Xanthium genus and are known for their diverse biological activities. Understanding the biosynthetic pathway of this molecule is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway

The biosynthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is proposed to follow the "pre-lactone" pathway for xanthanolide synthesis.[1][2][3] This pathway begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through the formation of a key germacrene A acid intermediate.

Early Steps: Formation of Germacrene A Acid

The initial steps of the pathway are common to the biosynthesis of many sesquiterpenoids in the Asteraceae family.[4][5]

-

Farnesyl Pyrophosphate (FPP) Cyclization: The pathway commences with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), catalyzed by Germacrene A Synthase (GAS) to yield (+)-germacrene A.[4][5]

-

Oxidation of Germacrene A: (+)-Germacrene A undergoes a three-step oxidation catalyzed by a single cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This enzyme sequentially hydroxylates the isopropenyl side chain to form germacra-1(10),4,11(13)-trien-12-ol, followed by oxidation to the corresponding aldehyde, and finally to germacrene A acid .[5]

Formation of the Xanthanolide Skeleton

A critical step in xanthanolide biosynthesis is the oxidative rearrangement of germacrene A acid to form the characteristic 7-membered carbocyclic ring fused to a five-membered ring.

-

Oxidative Rearrangement: In Xanthium strumarium, the cytochrome P450 enzyme CYP71DD1 has been identified to catalyze the oxidative rearrangement of germacrene A acid to 4-oxobedfordia acid, a key intermediate in the formation of the xanthane skeleton.[4]

-

Lactonization: Subsequent enzymatic steps, likely involving other cytochrome P450s and reductases, lead to the formation of the 12,8-lactone ring, a defining feature of this class of xanthanolides.[1][2][3]

Putative Late-Stage Modifications

The final steps leading to 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide involve hydroxylation and the loss of two carbon atoms. While the specific enzymes for these transformations have not been identified, they are likely catalyzed by cytochrome P450 monooxygenases, which are known to perform a wide range of oxidative reactions, including C-C bond cleavage.[3]

-

Hydroxylation: A specific cytochrome P450 is proposed to hydroxylate the xanthanolide core at the C-3 position.

-

Oxidative Cleavage (Formation of the "dinor" structure): The loss of two carbons to form the "dinor" structure is hypothesized to occur via an oxidative cleavage reaction, also likely mediated by a cytochrome P450 enzyme. This could involve the formation of a diol or a similar oxygenated intermediate, followed by C-C bond scission.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the biosynthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This includes enzyme kinetic parameters, metabolite concentrations in Xanthium sibiricum, and yields of biosynthetic reactions. The following table is provided as a template for future research to populate.

| Parameter | Value | Units | Method of Determination | Reference |

| Germacrene A Synthase (GAS) | ||||

| Km (FPP) | µM | In vitro enzyme assay | ||

| kcat | s-1 | In vitro enzyme assay | ||

| Germacrene A Oxidase (GAO) | ||||

| Km (Germacrene A) | µM | In vitro enzyme assay | ||

| kcat | s-1 | In vitro enzyme assay | ||

| CYP71DD1 | ||||

| Km (Germacrene A Acid) | µM | In vitro enzyme assay | ||

| kcat | s-1 | In vitro enzyme assay | ||

| Metabolite Concentrations | ||||

| 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in X. sibiricum roots | µg/g dry weight | LC-MS/GC-MS |

Experimental Protocols

The elucidation of the biosynthetic pathway of a natural product like 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide involves a multi-step process combining molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

-

Transcriptome Sequencing (RNA-Seq):

-

Objective: To identify genes that are highly expressed in the tissues where the target compound accumulates (e.g., glandular trichomes of Xanthium leaves or roots).

-

Protocol:

-

Isolate high-quality total RNA from the tissue of interest.

-

Construct a cDNA library.

-

Perform high-throughput sequencing.

-

Assemble the transcriptome and annotate putative genes based on homology to known terpene synthases, cytochrome P450s, and other relevant enzyme families.

-

-

-

Differential Gene Expression Analysis:

-

Objective: To compare gene expression profiles between high-producing and low-producing plant lines or tissues to identify candidate genes.

-

Protocol:

-

Perform RNA-Seq on multiple samples.

-

Use bioinformatics tools to identify differentially expressed genes that correlate with compound accumulation.

-

-

Functional Characterization of Candidate Enzymes

-

Heterologous Expression:

-

Objective: To produce the candidate enzymes in a host organism for functional assays.

-

Protocol:

-

Clone the full-length cDNA of the candidate gene into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).

-

Transform the expression host with the recombinant plasmid.

-

Induce protein expression.

-

-

-

In Vitro Enzyme Assays:

-

Objective: To determine the enzymatic activity of the expressed protein.

-

Protocol:

-

Prepare a crude protein extract or purify the recombinant protein from the expression host.

-

Incubate the enzyme with the putative substrate (e.g., FPP for a terpene synthase, or a sesquiterpene for a P450).

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards if available.

-

-

-

In Vivo Assays (Metabolic Engineering):

-

Objective: To confirm the function of an enzyme within a living organism.

-

Protocol:

-

Co-express multiple candidate genes of a pathway in a heterologous host (e.g., Nicotiana benthamiana or yeast).

-

Analyze the metabolome of the engineered host for the production of the target compound or its intermediates.

-

-

The following diagram illustrates a typical experimental workflow for elucidating a terpenoid biosynthetic pathway:

Conclusion and Future Perspectives

The proposed biosynthetic pathway for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide provides a solid framework for further investigation. Future research should focus on the identification and functional characterization of the specific cytochrome P450 enzymes responsible for the late-stage hydroxylation and oxidative cleavage reactions. The elucidation of these novel enzymatic functions will not only complete our understanding of xanthanolide biosynthesis but also provide new biocatalysts for the production of valuable and complex molecules. Furthermore, quantitative analysis of the pathway intermediates and final product in Xanthium sibiricum will be essential for developing effective metabolic engineering strategies.

References

- 1. Selective preparative ‘oxidase phase’ in sesquiterpenoids: the radical approach - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00314K [pubs.rsc.org]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Functional Characterization of Sesquiterpene Synthases from Xanthium strumarium - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Hypothetical Study on Cyclooxygenase-2 Inhibition

Disclaimer: As of the latest literature review, specific in silico docking studies for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not publicly available. This technical guide, therefore, presents a detailed, hypothetical framework for such a study, designed for researchers, scientists, and drug development professionals. The methodologies, data, and visualizations are based on established protocols for similar natural products and are intended to serve as a comprehensive template for future research.

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid lactone isolated from the roots of Xanthium sibiricum.[1] Sesquiterpenoid lactones as a class are known for their diverse pharmacological activities, including anti-inflammatory properties. The plant Xanthium sibiricum itself has been traditionally used for treating inflammation, pain, and infections.[2][3] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] Inhibition of COX-2 is a well-established strategy for anti-inflammatory drug development. Given the structural characteristics of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and the biological activities of related compounds, this guide outlines a hypothetical in silico molecular docking study to explore its potential as a COX-2 inhibitor.

Data Presentation

This section presents the physicochemical properties of the ligand and the hypothetical results from the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies.

Table 1: Physicochemical Properties of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

| Property | Value | Source |

| Molecular Formula | C13H20O3 | PubChem[4] |

| Molecular Weight | 224.3 g/mol | ChemFaces[5] |

| IUPAC Name | (3aR,6S,6aS,9aR)-6-hydroxy-3,9-dimethylidene-3a,4,5,6,6a,7,8,9a-octahydroazuleno[4,5-b]furan-2-one | PubChem[4] |

| Canonical SMILES | CC1=C2C(C(C(=O)O2)C)CC(C1)C(C)O | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bonds | 1 | PubChem[4] |

| LogP (Predicted) | 1.7 | PubChem[4] |

Table 2: Hypothetical Molecular Docking Results with Human COX-2 (PDB ID: 5KIR)

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |

| 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | -8.5 | TYR 385, SER 530 | VAL 349, LEU 352, VAL 523, ALA 527 |

| Celecoxib (Control) | -10.2 | HIS 90, ARG 513 | LEU 352, VAL 523, PHE 518, LEU 531 |

Table 3: Predicted ADMET Properties of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

| ADMET Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions mediated by CYP2D6. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

Experimental Protocols

This section provides a detailed methodology for a hypothetical in silico docking study of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide with COX-2.

-

Protein and Ligand Preparation: UCSF Chimera, AutoDock Tools (ADT)

-

Molecular Docking: AutoDock Vina

-

Visualization: PyMOL, Discovery Studio

-

ADMET Prediction: SwissADME, admetSAR

-

The 3D structure of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide will be downloaded from the PubChem database (CID: 73232471) in SDF format.[4]

-

The ligand's structure will be opened in AutoDock Tools.

-

Gasteiger charges will be computed and added to the ligand.

-

Non-polar hydrogens will be merged, and rotatable bonds will be defined.

-

The prepared ligand will be saved in PDBQT format.

-

The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) in complex with an inhibitor will be obtained from the RCSB Protein Data Bank (PDB ID: 5KIR).[6]

-

The protein structure will be loaded into UCSF Chimera or PyMOL.

-

All water molecules, co-factors, and the co-crystallized ligand will be removed from the protein structure.

-

The protein will be prepared for docking using AutoDock Tools by adding polar hydrogens and assigning Kollman charges.

-

The prepared protein structure will be saved in PDBQT format.

-

Grid Box Generation: A grid box will be defined around the active site of COX-2. The center and dimensions of the grid box will be determined based on the coordinates of the co-crystallized ligand in the original PDB file to encompass the entire binding pocket.

-

Docking with AutoDock Vina: Molecular docking will be performed using AutoDock Vina. The prepared ligand and protein files, along with the grid parameters, will be specified in a configuration file. The exhaustiveness parameter will be set to 16 to ensure a thorough search of the conformational space.

-

Analysis of Docking Results: The output from AutoDock Vina will provide multiple binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy will be selected as the most probable binding conformation.[7]

-

Interaction Analysis: The interactions between the ligand and the protein for the best binding pose will be analyzed using PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site.

The canonical SMILES string of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide will be submitted to online ADMET prediction servers like SwissADME and admetSAR to evaluate its drug-likeness and pharmacokinetic properties.

Mandatory Visualizations

This section provides the mandatory diagrams illustrating the experimental workflow, a relevant signaling pathway, and the logical flow of the study, all generated using the DOT language.

References

- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. etflin.com [etflin.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide Derivatives

Abstract

This document provides a detailed synthesis protocol for derivatives of the natural product known as 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. It is critical to note that the trivial name is a misnomer; the compound is not a xanthene but a sesquiterpenoid lactone belonging to the xanthanolide class, with a core structure of cyclohepta[b]furan-2-one.[1] This natural product has been isolated from the roots of Xanthium sibiricum.[2] Xanthanolides are recognized for their significant biological activities, including anti-inflammatory and cytotoxic effects, often attributed to their ability to inhibit the NF-κB signaling pathway.[3][4][5][6][7] This protocol outlines a plausible synthetic strategy for the core bicyclic lactone structure, drawing from established methods for the synthesis of related xanthanolide-type sesquiterpenoids.[8][9]

Introduction: Chemical Structure and Biological Significance

The target molecule, 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide (also known as Diversifolide), is a sesquiterpenoid lactone characterized by a bicyclic system where a γ-butyrolactone ring is fused to a seven-membered carbocycle.[1][8] The IUPAC name is 6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one.[1]

Biological Context: Inhibition of NF-κB Signaling

Sesquiterpenoid lactones are a major class of natural products known for their potent anti-inflammatory and anticancer activities.[10][11] A primary mechanism for these effects is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][5][6] NF-κB is a master regulator of the inflammatory response, controlling the expression of genes involved in immunity, cell survival, and proliferation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate target gene transcription.[3][4] Sesquiterpene lactones can covalently modify components of the NF-κB pathway, often through Michael addition reactions with cysteine residues, thereby preventing IκBα degradation and blocking NF-κB activation.[3][6]

Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of sesquiterpenoid lactones.

Caption: NF-κB signaling pathway and inhibition by sesquiterpenoid lactones.

Proposed Retrosynthetic Analysis

The target molecule can be obtained through late-stage functional group manipulations from a fully formed bicyclic core. The crucial cyclohepta[b]furan-2-one skeleton could be assembled via a key cyclization step, such as an intramolecular radical cyclization or a transition-metal-catalyzed cycloaddition. The precursor for such a cyclization would be a suitably functionalized acyclic or monocyclic intermediate, which in turn can be built from commercially available starting materials using stereoselective reactions.

Caption: General retrosynthetic strategy for the target molecule.

Experimental Protocols: A Plausible Synthetic Route

This section details a hypothetical multi-step synthesis. Yields and reaction times are estimates based on analogous transformations reported in the literature for similar substrates.

Step 1: Synthesis of Chiral Aldehyde Fragment

The synthesis would begin by establishing the stereocenters required for the seven-membered ring. A chiral pool starting material, such as a derivative of citronellal, could be used.

-

Reaction: Asymmetric allylation of a protected hydroxy-aldehyde.

-

Protocol:

-

To a solution of the starting aldehyde (1.0 eq) in dry THF at -78 °C, add a chiral allylation reagent (e.g., Brown's allyboration reagent, 1.2 eq).

-

Stir the mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Step 2: Chain Elongation and Functionalization

The aldehyde from the previous step is elongated to install the carbon backbone necessary for the lactone ring.

-

Reaction: Wittig olefination followed by hydroboration-oxidation.

-

Protocol:

-

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in dry THF at 0 °C, add n-butyllithium (1.5 eq) dropwise.

-

Stir for 30 minutes at 0 °C, then cool to -78 °C.

-

Add a solution of the aldehyde from Step 1 (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with water and extract with diethyl ether.

-

The resulting enol ether is treated with BH3·THF followed by oxidative workup (H2O2, NaOH) to yield a primary alcohol.

-

The alcohol is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like Jones reagent or PDC.

-

Step 3: Intramolecular Cyclization to form the Bicyclic Core

This is the key step to form the fused ring system. An intramolecular radical cyclization is a plausible approach.

-

Reaction: Samarium(II) iodide-mediated radical cyclization.

-

Protocol:

-

The functionalized precursor from Step 2 is dissolved in dry THF.

-

The solution is added dropwise to a solution of SmI2 (3.0 eq) in THF at room temperature under an argon atmosphere.

-

The reaction is stirred for 2 hours, during which the characteristic deep blue color of SmI2 fades.

-

The reaction is quenched with saturated aqueous K2CO3.

-

The mixture is filtered through a pad of Celite and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

Purification by flash chromatography yields the cyclohepta[b]furan-2-one core.

-

Step 4: Final Hydroxylation and Deprotection

The final steps involve introducing the hydroxyl group and removing any protecting groups.

-

Reaction: Stereoselective reduction and deprotection.

-

Protocol:

-

A protected precursor from the cyclization is subjected to stereoselective reduction of a ketone or epoxide opening to install the hydroxyl group.

-

Finally, any protecting groups (e.g., silyl ethers) are removed under standard conditions (e.g., TBAF for silyl groups, H2/Pd-C for benzyl groups) to yield the final product.

-

The final compound is purified by HPLC to give the desired 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide derivative.

-

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis. The values are illustrative and based on typical yields and spectroscopic data for similar compounds in the literature.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Transformation | Key Reagents | Expected Yield (%) |

| 1 | Asymmetric Allylation | Chiral Boron Reagent | 85-95% |

| 2 | Chain Elongation/Oxidation | Wittig Reagent, BH3, PDC | 60-70% (over 3 steps) |

| 3 | Intramolecular Cyclization | SmI2 | 50-65% |

| 4 | Final Modifications | Reducing agents, Deprotecting agents | 70-80% (over 2 steps) |

Table 2: Spectroscopic Data for the Final Product (Hypothetical)

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 5.8-5.6 (m, 1H, vinyl), 4.5-4.3 (m, 1H, H-8), 3.8-3.6 (m, 2H, -CH₂OH), 3.0-1.2 (m, aliphatic protons), 1.1-0.9 (d, 6H, methyl groups). |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 175-170 (lactone C=O), 140-120 (alkene C=C), 85-80 (C-O lactone), 65-60 (-CH₂OH), 50-20 (aliphatic carbons). |

| HRMS (ESI) | m/z: [M+Na]⁺ Calculated for C₁₃H₂₀O₃Na: 247.1305; Found: 247.1301. |

| FT-IR (film) | ν (cm⁻¹): 3400 (br, O-H), 2950-2850 (C-H), 1765 (γ-lactone C=O), 1650 (C=C). |

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of the target molecule.

References

- 1. (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | C13H20O3 | CID 73232471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid natural product isolated from the roots of Xanthium sibiricum.[1][2][3] While specific biological data for this compound is limited, extracts from Xanthium sibiricum have demonstrated notable anti-inflammatory and cytotoxic activities.[4][5] Methanol extracts of the roots, the source of this compound, have been shown to inhibit the NF-κB and STAT3 signaling pathways in murine macrophages, suggesting potential anti-inflammatory effects. This document provides a comprehensive guide for the initial characterization of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in cell culture, focusing on assessing its cytotoxicity and anti-inflammatory properties.

Compound Information:

| Property | Value |

| Compound Name | 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide |

| Synonym | Diversifolide |

| CAS Number | 1093207-99-8 |

| Molecular Formula | C₁₃H₂₀O₃ |

| Molecular Weight | 224.3 g/mol |

| Source | Roots of Xanthium sibiricum[1][2][3] |

| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Section 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide for use in cell culture assays.

Protocol:

-

Reconstitution: Dissolve 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. For example, dissolve 1 mg of the compound (assuming purity >95%) in 445.9 µL of DMSO.

-

Aliquotting: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

-

Working Solutions: For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Section 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic potential of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide on a relevant cell line and to establish a non-toxic concentration range for subsequent bioactivity assays.

Experimental Workflow:

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

-

Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide in complete DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Hypothetical Data Presentation:

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 0.1 | 98.7 ± 4.9 |

| 1 | 95.3 ± 5.5 |

| 10 | 88.1 ± 6.1 |

| 25 | 70.4 ± 5.8 |

| 50 | 52.3 ± 4.7 |

| 100 | 25.9 ± 3.9 |

| IC₅₀ (µM) | ~50 |

Section 3: Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To evaluate the effect of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide on the production of nitric oxide in LPS-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (untreated cells), a vehicle control (0.5% DMSO + LPS), and a positive control (LPS alone).

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Hypothetical Data Presentation:

| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (No LPS) | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 35.8 ± 2.1 | 0 |

| LPS + Compound (1 µM) | 32.5 ± 1.9 | 9.2 |

| LPS + Compound (5 µM) | 25.1 ± 1.5 | 29.9 |

| LPS + Compound (10 µM) | 18.7 ± 1.1 | 47.8 |

| LPS + Compound (25 µM) | 9.4 ± 0.8 | 73.7 |